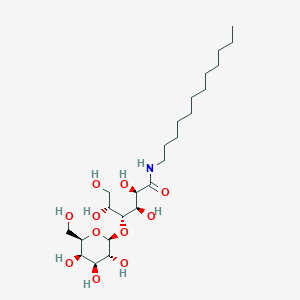

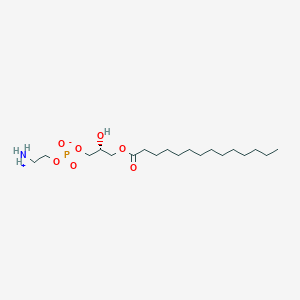

N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide

Vue d'ensemble

Description

Le N-dodécylamine lactobionamide, communément appelé DDLAC, est un surfactant lactobionamide à chaîne hydrogénée. Il est principalement utilisé pour la stabilisation des protéines membranaires, qui sont cruciales pour divers processus biologiques et biochimiques . Le composé a une formule moléculaire de C24H47NO11 et un poids moléculaire de 525,6 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le N-dodécylamine lactobionamide est synthétisé à partir de l'acide lactobionique. La synthèse implique la réaction de l'acide lactobionique avec la dodécylamine dans des conditions spécifiques pour former le surfactant lactobionamide . La réaction nécessite généralement un environnement contrôlé pour garantir la pureté et la stabilité du produit final.

Méthodes de production industrielle

Dans les milieux industriels, la production de N-dodécylamine lactobionamide implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles des milieux de laboratoire. Le composé est produit sous forme de poudre et peut être dissous dans des solutions aqueuses ou des tampons pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le N-dodécylamine lactobionamide subit principalement des réactions typiques des amides et des surfactants. Celles-ci comprennent :

Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique, conduisant à la rupture de la liaison amide.

Oxydation : Le composé peut être oxydé, bien que cela soit moins fréquent dans les applications typiques.

Substitution : Le groupe amide peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courantes

Hydrolyse : Conditions acides ou basiques, généralement en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Oxydation : Agents oxydants forts tels que le permanganate de potassium.

Substitution : Nucléophiles forts comme l'hydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Hydrolyse : Produit de la dodécylamine et de l'acide lactobionique.

Oxydation : Produit des dérivés oxydés du composé original.

Substitution : Produit des amides substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Le N-dodécylamine lactobionamide est largement utilisé dans la recherche scientifique, en particulier dans la stabilisation et la purification des protéines membranaires . Ses applications comprennent :

Chimie : Utilisé comme surfactant dans diverses réactions et processus chimiques.

Biologie : Stabilise les protéines membranaires pour des études structurelles et fonctionnelles.

Médecine : Utilisation potentielle dans les systèmes d'administration de médicaments en raison de ses propriétés tensioactives.

Industrie : Utilisé dans la formulation de détergents et autres agents nettoyants.

Mécanisme d'action

Le N-dodécylamine lactobionamide stabilise les protéines membranaires en interagissant avec les régions hydrophobes des protéines, préservant ainsi leur structure et leur fonction natives . La queue hydrogénée du composé lui permet de s'intégrer dans la bicouche lipidique des membranes, ce qui apporte de la stabilité aux protéines.

Applications De Recherche Scientifique

N-dodecylamine lactobionamide is widely used in scientific research, particularly in the stabilization and purification of membrane proteins . Its applications include:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Stabilizes membrane proteins for structural and functional studies.

Medicine: Potential use in drug delivery systems due to its surfactant properties.

Industry: Used in the formulation of detergents and other cleaning agents.

Mécanisme D'action

N-dodecylamine lactobionamide stabilizes membrane proteins by interacting with the hydrophobic regions of the proteins, thereby preserving their native structure and function . The hydrogenated tail of the compound allows it to embed within the lipid bilayer of membranes, providing stability to the proteins.

Comparaison Avec Des Composés Similaires

Composés similaires

N-dodécyl-4-O-β-D-galactopyranosyl-D-gluconamide : Un autre surfactant lactobionamide ayant des propriétés similaires.

N-dodécylamine glucuronamide : Un composé similaire avec une fraction d'acide glucuronique au lieu de l'acide lactobionique.

Unicité

Le N-dodécylamine lactobionamide est unique en raison de son interaction spécifique avec les protéines membranaires, offrant une stabilité accrue par rapport aux autres surfactants . Sa queue hydrogénée et sa structure lactobionamide la rendent particulièrement efficace pour préserver la structure native des protéines membranaires.

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-N-dodecyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO11/c1-2-3-4-5-6-7-8-9-10-11-12-25-23(34)20(32)19(31)22(15(28)13-26)36-24-21(33)18(30)17(29)16(14-27)35-24/h15-22,24,26-33H,2-14H2,1H3,(H,25,34)/t15-,16-,17+,18+,19-,20-,21-,22-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNJILUYRQKLJY-NUECYJFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)

![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)